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Compound of Interest
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Cat. No.: B2677676

Abstract: This document provides detailed application notes and protocols for the use of
lactonic sophorolipid as a natural emulsifier in food formulations. It is intended for
researchers, scientists, and professionals in the field of food science and drug development.
These notes cover the physicochemical properties, emulsification performance, and stability of
lactonic sophorolipids. Detailed experimental protocols for the preparation and
characterization of oil-in-water emulsions are provided, along with a summary of key
guantitative data.

Introduction

Sophorolipids are microbially-produced glycolipid biosurfactants that have garnered significant
interest as natural alternatives to synthetic surfactants in the food industry.[1] They are
produced by various non-pathogenic yeast species, most notably Starmerella bombicola.[2][3]
Sophorolipids exist in two main forms: an acidic form and a lactonic form.[2] The lactonic form,
in which the carboxylic acid group of the fatty acid tail is esterified to the sophorose head, is
more hydrophobic and possesses excellent surface activity, making it a particularly effective
emulsifier.[2][4] Due to their biodegradable and non-toxic nature, lactonic sophorolipids are
promising clean-label ingredients for creating stable oil-in-water emulsions in a variety of food
products.[1]

Physicochemical Properties and Emulsification
Performance
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Lactonic sophorolipids exhibit superior surface activity compared to their acidic counterparts.
[2] Their amphiphilic structure, consisting of a hydrophilic sophorose head and a hydrophobic
fatty acid tail, allows them to reduce the interfacial tension between oil and water, facilitating
the formation and stabilization of emulsions.[2]

Key Performance Metrics

The emulsifying performance of lactonic sophorolipids can be quantified by several
parameters, including the Emulsification Index (E24), Critical Micelle Concentration (CMC), and
Hydrophilic-Lipophilic Balance (HLB). A lower CMC value indicates a more efficient surfactant,
as less is needed to achieve significant surface tension reduction.[5] The HLB value provides
an indication of the surfactant's affinity for oil or water and its suitability for creating oil-in-water
(O/W) or water-in-oil (W/O) emulsions.

The following table summarizes the quantitative data on the emulsifying properties of lactonic
sophorolipids from various studies.
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. Sophorolipid
Parameter Value Oil Phase Reference
Source
Emulsification ) Candida
85% Crude OiIl o [6]
Index (E24) tropicalis RA1
98% (stable for -~ Rhodotorula
Not specified ) [6]
168h) babjevae YS3
Starmerella
45.90% - 68.50% Cosmetic QOils bombicola ATCC  [7]
22214
Critical Micelle )
) Candida
Concentration 0.5% - o [6]
tropicalis RA1
(CMC)
Candida sp.
46.4 mg/L - [6]
NRRL Y-27208
Higher than General
" - . [2][5]
acidic form observation
Hydrophilic-
.y p High lactonic ] )
Lipophilic ~6 - o Not directly cited
sophorolipid
Balance (HLB)
Surface Tension Candida
] to 30 mN/m - o [6]
Reduction tropicalis RA1
Starmerella
t033.0+0.3 )
- bombicola ATCC  [7]
mN/m
22214

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of oil-in-
water emulsions using lactonic sophorolipid.

Protocol for Preparation of Oil-in-Water (O/W) Emulsion
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Objective: To prepare a stable oil-in-water emulsion using lactonic sophorolipid as the
primary emulsifier.

Materials:

e Lactonic sophorolipid

o Food-grade vegetable oil (e.g., sunflower oil, olive oil, soybean oil)
« Distilled or deionized water

e High-shear homogenizer (e.g., rotor-stator or microfluidizer)

o Beakers and magnetic stirrer

Procedure:

e Preparation of the Aqueous Phase:

o Disperse the desired concentration of lactonic sophorolipid (e.g., 0.1% - 2.0% w/w) in
distilled water.

o Gently heat the mixture to 40-50°C while stirring to ensure complete dissolution of the
sophorolipid.

e Preparation of the Oil Phase:

o Measure the desired amount of vegetable oil (e.g., 10% - 40% w/w of the total emulsion
weight).

e Pre-emulsification:

o Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic
stirrer.

o Continue stirring for 10-15 minutes to form a coarse pre-emulsion.

e Homogenization:
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o Transfer the pre-emulsion to a high-shear homogenizer.

o Homogenize the mixture at a specified speed and duration (e.g., 5,000 - 10,000 rpm for 5-
10 minutes for a rotor-stator homogenizer). The exact parameters will depend on the
equipment and desired droplet size.

o Cooling and Storage:
o Cool the resulting emulsion to room temperature.

o Store the emulsion in a sealed container for further analysis.

Protocol for Determination of Emulsification Index (E24)

Objective: To assess the emulsifying ability of lactonic sophorolipid by measuring the stability
of an emulsion after 24 hours.

Materials:

e Prepared oil-in-water emulsion

o Graduated test tubes with stoppers

e \ortex mixer

Procedure:

e Transfer a known volume (e.g., 10 mL) of the prepared emulsion into a graduated test tube.
» Vortex the tube at high speed for 2 minutes to ensure thorough mixing.

» Allow the tube to stand undisturbed at room temperature for 24 hours.

o After 24 hours, measure the height of the emulsified layer and the total height of the liquid in
the tube.

» Calculate the Emulsification Index (E24) using the following formula:

E24 (%) = (Height of emulsified layer / Total height of liquid) x 100
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Protocol for Emulsion Stability Analysis: Particle Size
and Zeta Potential

Objective: To characterize the physical stability of the emulsion by measuring the droplet size
distribution and surface charge over time.

Materials:

Prepared oil-in-water emulsion

Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

Cuvettes for the DLS instrument

Distilled water for dilution (if necessary)
Procedure:
e Sample Preparation:

o Immediately after preparation (t=0), and at specified time intervals (e.g., 1, 7, 14, and 30
days) of storage under controlled conditions (e.g., 4°C and 25°C), take an aliquot of the
emulsion.

o If required by the instrument, dilute the emulsion sample with distilled water to an
appropriate concentration for DLS analysis. Ensure the dilution does not significantly alter
the emulsion structure.

o Particle Size Measurement:

[¢]

Transfer the diluted sample into a suitable cuvette.

o

Place the cuvette in the DLS instrument and perform the particle size measurement
according to the manufacturer's instructions.

o

Record the mean droplet diameter and the polydispersity index (PDI). A lower PDI
indicates a more uniform droplet size distribution.
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o Zeta Potential Measurement:

o Transfer the diluted sample into a specific folded capillary cell for zeta potential
measurement.[8]

o Place the cell in the instrument and measure the electrophoretic mobility.[8]

o The instrument will calculate the zeta potential based on the electrophoretic mobility. A
higher absolute zeta potential value (typically > |30] mV) indicates greater electrostatic
repulsion between droplets and, therefore, higher stability.[9]

e Data Analysis:

o Compare the changes in mean droplet diameter, PDI, and zeta potential over the storage
period. Significant changes in these parameters indicate emulsion instability (e.qg.,
coalescence, flocculation, or creaming).[10]

Visualizations

The following diagrams illustrate the experimental workflow for evaluating lactonic
sophorolipid as a food emulsifier and the mechanism by which it stabilizes an oil-in-water
emulsion.
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Caption: Experimental workflow for preparing and evaluating oil-in-water emulsions stabilized
by lactonic sophorolipid.
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Caption: Mechanism of oil-in-water emulsion stabilization by lactonic sophorolipid at the oil-
water interface.

Conclusion

Lactonic sophorolipids are highly effective natural emulsifiers for food applications. Their
ability to form stable oil-in-water emulsions, coupled with their biodegradability and non-toxic
profile, makes them a valuable ingredient for clean-label food formulations. The protocols
provided in this document offer a framework for researchers and formulators to evaluate and
utilize lactonic sophorolipids in the development of new and improved food products. Further
research should focus on optimizing formulations with various food-grade oils and exploring the
Impact of processing conditions on emulsion stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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natural-emulsifier-in-food-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.researchgate.net/publication/342768044_Dynamic_surface_properties_and_dilational_rheology_of_acidic_and_lactonic_sophorolipids_at_the_air-water_interface
https://www.devtoolsdaily.com/blog/graphviz-examples/
https://microbiologyjournal.org/characterisation-and-application-studies-of-sophorolipid-biosurfactant-by-candida-tropicalis-ra1/
https://microbiologyjournal.org/characterisation-and-application-studies-of-sophorolipid-biosurfactant-by-candida-tropicalis-ra1/
https://www.researchgate.net/publication/229117053_Purification_of_lactonic_sophorolipids_by_crystallization
https://bio-protocol.org/exchange/minidetail?id=9033523&type=30
https://sketchviz.com/graphviz-examples
https://bio-protocol.org/exchange/minidetail?id=9436811&type=30
https://www.benchchem.com/product/b2677676#application-of-lactonic-sophorolipid-as-a-natural-emulsifier-in-food-formulations
https://www.benchchem.com/product/b2677676#application-of-lactonic-sophorolipid-as-a-natural-emulsifier-in-food-formulations
https://www.benchchem.com/product/b2677676#application-of-lactonic-sophorolipid-as-a-natural-emulsifier-in-food-formulations
https://www.benchchem.com/product/b2677676#application-of-lactonic-sophorolipid-as-a-natural-emulsifier-in-food-formulations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2677676?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2677676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

